REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[S:5][C:6]=1[CH:7]=O.Cl.NO.[N:16]1C=CC=CC=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C(#N)C.Cl.C(OCC)(=O)C.C(O)C.O>[Br:1][C:2]1[CH:3]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[S:5][C:6]=1[C:7]#[N:16] |f:1.2|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.48 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1C=O)C(=O)OC
|
Name
|
|
Quantity
|
5.06 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
165 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
32.05 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
22.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
After 90 min stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 2.5 hours stirring
|
Duration
|
2.5 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted again with 150 mL of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The combined organic extracts were concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
washed again with 120 mL of HCl 1 M
|
Type
|
CONCENTRATION
|
Details
|
The organic was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford a raw solid product
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled to 0/+4° C.
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(SC1C#N)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |